
1,4-Dideoxy-3-C-methylpentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dideoxy-3-C-methylpentitol: is a chemical compound with the molecular formula C6H14O3 It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of hydroxyl groups at the 1 and 4 positions and the presence of a methyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-3-C-methylpentitol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 1,4-dideoxy-3-C-methylpentulose using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would typically involve optimizing the reduction process and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dideoxy-3-C-methylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced sugar alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 1,4-Dideoxy-3-C-methylpentitol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies .
Biology: In biological research, this compound can be used as a model compound to study the behavior of sugar alcohols in biological systems. It can also be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural properties may allow for the development of compounds with specific biological activities.
Industry: While industrial applications are limited, this compound can be used in the production of specialized chemicals and materials. Its unique properties may also make it useful in the development of new industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Dideoxy-3-C-methylpentitol is not well-documented. as a sugar alcohol derivative, it may interact with various enzymes and proteins in biological systems. The compound’s molecular targets and pathways would likely involve interactions with carbohydrate-processing enzymes and metabolic pathways related to sugar alcohols .
Comparaison Avec Des Composés Similaires
- 1,4-anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 1,3-Dideoxy-4-C-methylpentitol
Comparison: 1,4-Dideoxy-3-C-methylpentitol is unique due to the specific positions of its deoxy and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a methyl group at the 3 position can influence the compound’s interaction with enzymes and other molecules, potentially leading to different biological effects .
Propriétés
Numéro CAS |
64195-84-2 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
3-methylpentane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)6(2,9)3-4-7/h5,7-9H,3-4H2,1-2H3 |
Clé InChI |
XPUHQLFLUQJINS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



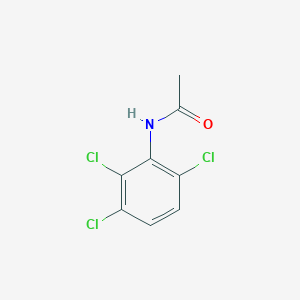
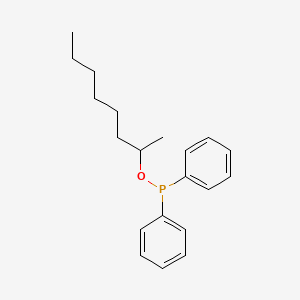
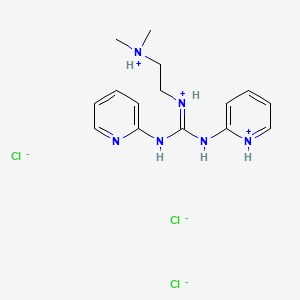

![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)

![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
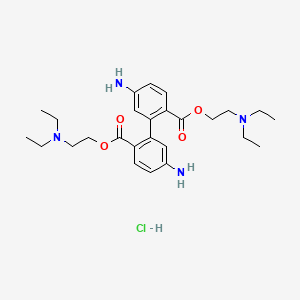

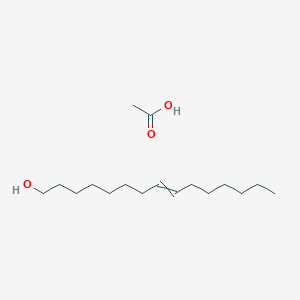
phosphanium](/img/structure/B14495342.png)
